molecular formula C17H22N2O4S2 B10972014 4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide

Cat. No.: B10972014
M. Wt: 382.5 g/mol
InChI Key: BHRKWARSCQWUEU-UHFFFAOYSA-N
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Description

4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a sulfonamide group, making it a valuable intermediate in the synthesis of various pharmaceuticals and other chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration: The nitration of benzene to form nitrobenzene.

    Reduction: The reduction of nitrobenzene to aniline.

    Sulfonation: The sulfonation of aniline to form sulfanilamide.

    Alkylation: The alkylation of sulfanilamide with isopropyl bromide to introduce the propan-2-yl group.

    Coupling: The coupling of the resulting intermediate with 2-(4-sulfamoylphenyl)ethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly sulfonamide-based drugs.

    Industry: The compound is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Aminoethyl)benzenesulfonamide: A related compound with similar structural features but different functional groups.

    Sodium 4-propan-2-ylbenzenesulfonate: Another similar compound with a sulfonate group instead of a sulfonamide group.

Uniqueness

4-(propan-2-yl)-N-[2-(4-sulfamoylphenyl)ethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C17H22N2O4S2

Molecular Weight

382.5 g/mol

IUPAC Name

4-[2-[(4-propan-2-ylphenyl)sulfonylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C17H22N2O4S2/c1-13(2)15-5-9-17(10-6-15)25(22,23)19-12-11-14-3-7-16(8-4-14)24(18,20)21/h3-10,13,19H,11-12H2,1-2H3,(H2,18,20,21)

InChI Key

BHRKWARSCQWUEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N

Origin of Product

United States

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